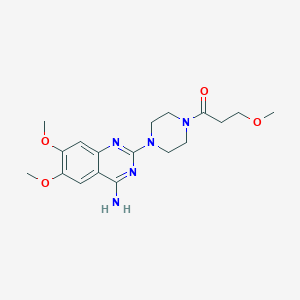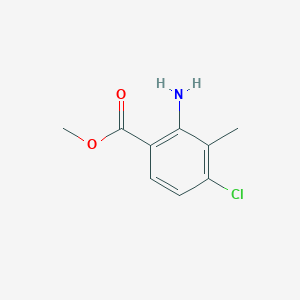
N,N'-Dichloro-1,4-benzenedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboxamide, N,N’-dichloro- is a chemical compound with the molecular formula C8H6Cl2N2O2 and a molecular weight of 233.05 g/mol . It is also known as N,N’-dichloro-terephthalamide. This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atoms of the amide groups on a benzene ring. It is used in various chemical processes and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxamide, N,N’-dichloro- can be synthesized through the chlorination of 1,4-benzenedicarboxamide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the amide groups. The reaction can be represented as follows:
[ \text{C}_8\text{H}_8\text{N}_2\text{O}_2 + 2\text{Cl}_2 \rightarrow \text{C}_8\text{H}_6\text{Cl}_2\text{N}_2\text{O}_2 + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenedicarboxamide, N,N’-dichloro- involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichloro compound back to the parent amide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-benzenedicarboxylic acid.
Reduction: Formation of 1,4-benzenedicarboxamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxamide, N,N’-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-dichloro- involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenedicarboxamide: The parent compound without chlorine atoms.
1,4-Dichlorobenzene: A related compound with chlorine atoms directly attached to the benzene ring.
N,N’-Dichloro-terephthalamide: Another name for 1,4-Benzenedicarboxamide, N,N’-dichloro-.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-dichloro- is unique due to the presence of chlorine atoms on the amide groups, which imparts distinct chemical reactivity and properties. This makes it valuable for specific applications in chemical synthesis and research.
Eigenschaften
CAS-Nummer |
54614-88-9 |
|---|---|
Molekularformel |
C8H6Cl2N2O2 |
Molekulargewicht |
233.05 g/mol |
IUPAC-Name |
1-N,4-N-dichlorobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h1-4H,(H,11,13)(H,12,14) |
InChI-Schlüssel |
CUYNKFJGRKFACL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCl)C(=O)NCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethoxy-2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8749622.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8749642.png)








